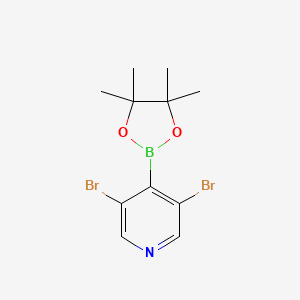

3,5-Dibrom-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

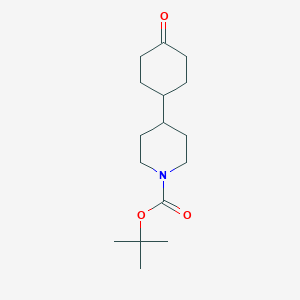

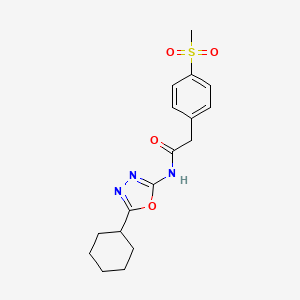

3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound characterized by its bromine and boronic acid functionalities. This compound is particularly notable for its utility in organic synthesis, especially in cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

- Cholinerge Medikamente: Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von cholinergen Medikamenten. Diese Medikamente zielen auf das cholinerge System ab und werden zur Behandlung von Magen-Darm-Erkrankungen eingesetzt .

- Suzuki-Miyaura-Kreuzkupplungsreaktion: 3,5-Dibrom-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin wird in übergangsmetallkatalysierten Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt. Seine geringe Toxizität und seine einzigartige Reaktivität machen es wertvoll für den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen .

- Borylierung: Es kann zur Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen verwendet werden, was zur Bildung von Pinacolbenzylboraat führt .

Medizinische Chemie und Medikamentenentwicklung

Organische Synthese

Kristallographie und Strukturuntersuchungen

Wirkmechanismus

Target of Action

The compound “3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a boronic ester, which are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . .

Mode of Action

Boronic esters like “3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” are typically used as reagents in organic synthesis. They can react with various organic compounds in the presence of a catalyst to form new carbon-carbon bonds .

Biochemical Pathways

Boronic esters are often used in the synthesis of pharmaceuticals and biologically active compounds .

Pharmacokinetics

As a boronic ester, it may be metabolized in the body to release boronic acid .

Result of Action

Compounds synthesized using boronic esters can have a wide range of biological activities .

Action Environment

The action of “3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” would likely be influenced by factors such as pH and the presence of other compounds that can react with boronic esters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.

Borylation: The brominated pyridine is then subjected to borylation using a boronic acid derivative, such as pinacolborane, under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is versatile in organic synthesis and can undergo various reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with an aryl or vinyl halide.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.

Substitution Reactions: The bromine atoms can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts, base (e.g., sodium carbonate), and solvents like toluene or water.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Chemistry:

Cross-Coupling Reactions: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and materials science.

Catalyst Development: Serves as a precursor for catalysts used in various organic transformations.

Biology:

Bioconjugation: Utilized in the labeling and tracking of biological molecules.

Drug Development: Potential use in the synthesis of biologically active compounds.

Medicine:

Pharmaceutical Synthesis: Employed in the creation of drug candidates and intermediates.

Diagnostic Agents: Potential application in the development of diagnostic tools and imaging agents.

Industry:

Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Catalyst Production: Serves as a building block for industrial catalysts.

Vergleich Mit ähnlichen Verbindungen

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic acid derivative used in cross-coupling reactions.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic acid pinacol ester used as a reagent in organic synthesis.

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: A triphenylamine derivative with boronic acid functionalities.

Uniqueness: 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its bromine atoms, which provide additional sites for chemical modification and reactivity. This makes it particularly versatile in organic synthesis compared to other boronic acid derivatives.

Eigenschaften

IUPAC Name |

3,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXYPVKJJSCBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBr2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)

![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)

![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)

![N-[(2,4-difluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2556621.png)

![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556623.png)